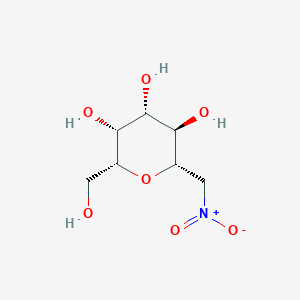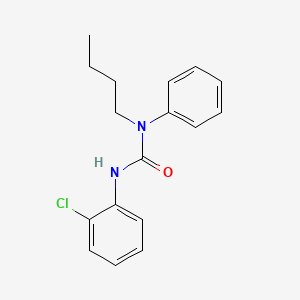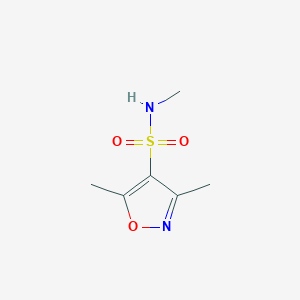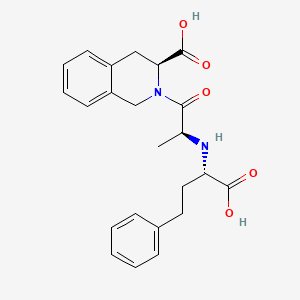
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Descripción general
Descripción
“5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C13H15FN2O2 . The atoms in the hydantoin ring are coplanar .
Molecular Structure Analysis
The dihedral angle between the hydantoin unit and the benzene ring is 65.55° . The atoms in the hydantoin ring are coplanar, with a mean deviation of 0.015Å and a maximum deviation of 0.075Å for one carbonyl O atom .Aplicaciones Científicas De Investigación
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other heterocyclic compounds, such as 5-butyl-4-fluorophenyl imidazolidine-2,4-dione, 5-butyl-4-fluorophenyl pyrrolidine-2,4-dione, and 5-butyl-4-fluorophenyl piperidine-2,4-dione. It has also been used as a catalyst in the synthesis of a variety of compounds, such as cyclic carbonates, lactones, and amides. Additionally, this compound has been used as a ligand in the synthesis of metal complexes, and as a reagent in the synthesis of organic compounds.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitTankyrase (TNKS) . TNKS-1 and TNKS-2 play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
It belongs to the class of organic compounds known asphenylimidazoles . These compounds contain a benzene ring linked to an imidazole ring, which could influence their interaction with targets.
Biochemical Pathways
Given its potential role as a tnks inhibitor , it may affect pathways related to cellular processes such as telomere maintenance, Wnt signaling, and mitosis.
Result of Action
As a potential tnks inhibitor , it could potentially disrupt cellular processes regulated by TNKS, leading to effects such as cell cycle arrest or apoptosis, especially in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive and readily available compound. Additionally, it is a relatively stable compound, and is not prone to degradation. However, it can be difficult to handle in the laboratory, as it is a highly reactive compound. Additionally, it can be difficult to control the reaction conditions when using this compound, as it is sensitive to temperature and light.
Direcciones Futuras
The potential future directions of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione research are numerous. One potential direction is the development of new synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of new and improved pharmaceuticals and agrochemicals. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of diseases. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to improved methods for its use in the laboratory.
Análisis Bioquímico
Biochemical Properties
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. By binding to the active sites of these enzymes, this compound can modulate their activity and reduce the production of pro-inflammatory mediators .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of immune and inflammatory responses. Additionally, this compound can modulate the expression of genes related to apoptosis and cell proliferation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as COX and LOX, thereby preventing substrate access and subsequent catalytic activity. Furthermore, this compound can activate or inhibit specific signaling pathways by interacting with receptors or signaling proteins. For example, it can inhibit the phosphorylation of IκB kinase (IKK), leading to the suppression of NF-κB activation and downstream inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard storage conditions, but it may degrade under extreme conditions such as high temperature or prolonged exposure to light. Long-term studies have shown that this compound can maintain its inhibitory effects on enzyme activity and cellular functions over extended periods, although some reduction in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert anti-inflammatory and analgesic effects without significant toxicity. At high doses, it may cause adverse effects such as gastrointestinal irritation, liver toxicity, and renal impairment. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain or lose the biological activity of the parent compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments. For example, this compound may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects .
Propiedades
IUPAC Name |
5-butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-2-3-8-13(11(17)15-12(18)16-13)9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVKQMFSENZTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234201 | |
| Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852399-93-0 | |
| Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3434137.png)
![[(5-Acetyl-2-methoxybenzyl)thio]acetic acid](/img/structure/B3434145.png)



![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3434182.png)
![4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3434193.png)


![2-(6-Bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-ethanol](/img/structure/B3434212.png)

![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3434232.png)
![2-[5-acetyl-3-(methoxycarbonyl)-4-methyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B3434235.png)